molecular formula C7H6N4O2 B188610 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 56783-85-8

6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B188610
CAS RN: 56783-85-8
M. Wt: 178.15 g/mol
InChI Key: FQFUPPJKZAFGSY-UHFFFAOYSA-N
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Description

6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring and a pyridine ring fused together. It is also known as pyrido[2,3-d]pyrimidine-2,4-dione, or PPY. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

  • Synthesis and Structural Properties : A study detailed the synthesis of various derivatives of pyrido[2,3-d]pyrimidine-2,4-dione, including 6-aminopyrido[2,3-d]pyrimidine-2,4-diones. These compounds were then transformed into various other compounds through reactions like diazotization, Sandmeyer reaction, and coupling reactions (Pfleiderer & Pfleiderer, 1992).

  • Synthesis of Heterocycle Derivatives : Another research reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. The study included spectral techniques and computational methods to analyze the electronic structures of these compounds (Ashraf et al., 2019).

  • Antimicrobial Activity : In a study, 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which are structurally related to 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, were investigated for their antimicrobial properties. The compounds showed moderate activity against various bacteria and were studied for their interaction with the TrmD active site in P. aeruginosa (Vlasov et al., 2022).

  • Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones : Another study explored the synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones, starting from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This research expanded the chemical repertoire of pyrimidine derivatives (Hamama et al., 2012).

  • Diastereoselective Synthesis : A study investigated the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, starting from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This synthesis contributes to group-assistant-purification (GAP) chemistry, avoiding the need for chromatography and recrystallization (Ahadi et al., 2014).

  • Synthesis and Pharmacology as Adenosine Receptor Antagonists : Amino-substituted pyrido[2,3-d]pyrimidinediones, related to 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, were synthesized and studied for their affinity to adenosine receptors. The study found compounds with high affinity for adenosine A2A receptors, providing insights into structure-activity relationships (Bulicz et al., 2006).

properties

IUPAC Name

6-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,8H2,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFUPPJKZAFGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356360
Record name 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

56783-85-8
Record name 6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. It is endemic in South and Central America and recently has been found in other parts of the world, due to …
Number of citations: 7 pubs.acs.org

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